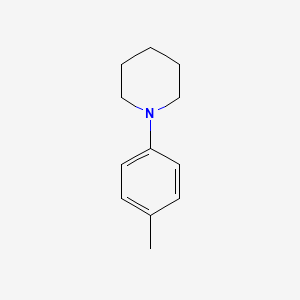
1-(4-Methylphenyl)piperidine
Cat. No. B1640533
M. Wt: 175.27 g/mol
InChI Key: SEKVDGJLBQJSTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06958205B2
Procedure details


A reaction container was charged with 1,5-dibromopentane (43 g, 186.6 mmol), sodium carbonate (30 g, 280 mmol) and 100 ml of methanol which were weighed and the mixture was stirred at ambient temperature. Then, p-toluidine (10 g, 93.3 mmol) was dissolved in methanol (50 ml) and the solution was added dropwise to the reaction solution. The reaction solution was heated to 55° C. and stirred for 5 hours. The reaction solution was filtered and the resulting filtrate was concentrated under a reduced pressure. The resulting oily mixture was dissolved in ethyl acetate, which was washed with aqueous saturated sodium bicarbonate by using a separating funnel and extracted with 3% hydrochloric acid. Sodium bicarbonate was added to the water phase with stirring the water phase to neutralize it and then the water phase was extracted with ethyl acetate three times. The resulting ethyl acetate solutions were combined and the combined solution was dried using magnesium sulfate and filtered and the filtrate was concentrated under a reduced pressure and distilled under a reduced pressure to obtain 1-(4-methylphenyl)piperidine (8.2 g, yield: 50.3%).





Yield
50.3%
Identifiers


|
REACTION_CXSMILES
|
Br[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]Br.C(=O)([O-])[O-].[Na+].[Na+].[NH2:14][C:15]1[CH:20]=[CH:19][C:18]([CH3:21])=[CH:17][CH:16]=1>CO>[CH3:21][C:18]1[CH:19]=[CH:20][C:15]([N:14]2[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]2)=[CH:16][CH:17]=1 |f:1.2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
43 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCCCCCBr
|
|
Name
|
|
|
Quantity
|
30 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=CC=C(C=C1)C
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at ambient temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
the solution was added dropwise to the reaction solution
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction solution was heated to 55° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for 5 hours
|
|
Duration
|
5 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction solution was filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the resulting filtrate was concentrated under a reduced pressure
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The resulting oily mixture was dissolved in ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
which was washed with aqueous saturated sodium bicarbonate
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with 3% hydrochloric acid
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Sodium bicarbonate was added to the water phase
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
with stirring the water phase
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the water phase was extracted with ethyl acetate three times
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the combined solution was dried
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated under a reduced pressure
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distilled under a reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=CC=C(C=C1)N1CCCCC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 8.2 g | |
| YIELD: PERCENTYIELD | 50.3% | |
| YIELD: CALCULATEDPERCENTYIELD | 50.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
